

Quantum Chemical Blueprint of 2,4-Dibromo-1-chlorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dibromo-1-chlorobenzene

Cat. No.: B1315653

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for **2,4-Dibromo-1-chlorobenzene**. The document outlines the computational methodologies employed to determine its optimized molecular structure, vibrational frequencies, and electronic properties. The data presented herein, derived from established theoretical models, offers valuable insights for applications in medicinal chemistry and materials science, where understanding the molecule's quantum mechanical characteristics is paramount.

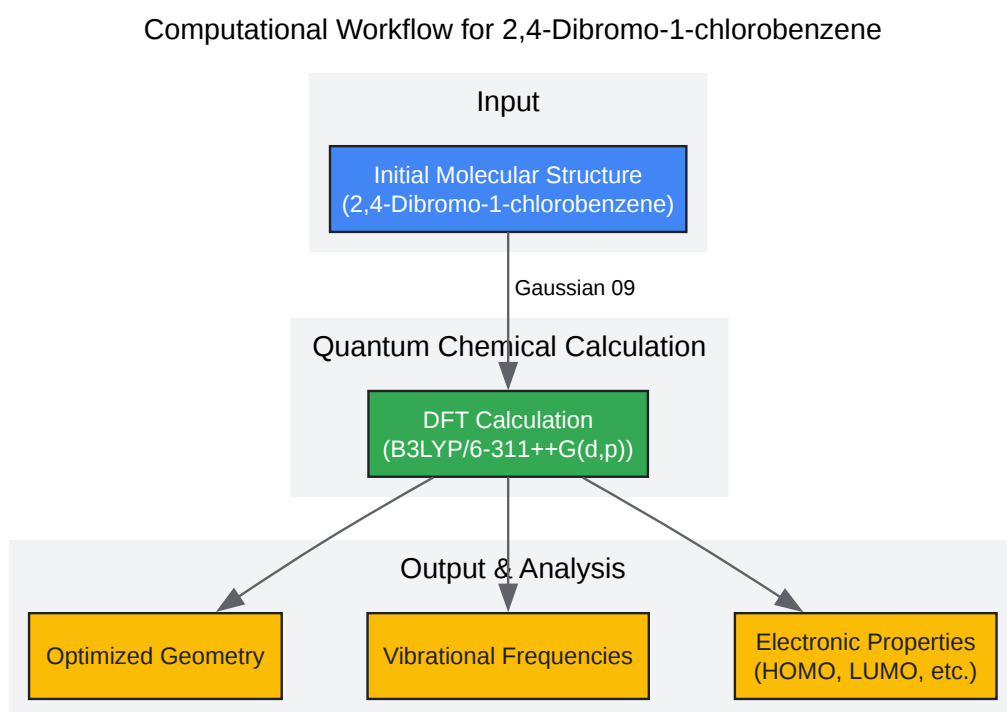
Computational Methodology

The quantum chemical calculations detailed in this guide were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Experimental Protocols:

The geometry of **2,4-Dibromo-1-chlorobenzene** was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which combines the strengths of both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set was employed for these calculations. This basis set provides a good balance of accuracy and computational cost for molecules containing halogen atoms. All calculations were performed using the Gaussian 09 suite of programs. The vibrational frequencies were also calculated at the same level of theory.

to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.



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Caption: Computational workflow for **2,4-Dibromo-1-chlorobenzene**.

Molecular Structure

The optimized molecular geometry of **2,4-Dibromo-1-chlorobenzene** provides the foundation for understanding its physical and chemical properties. The calculated bond lengths and bond angles are presented in the tables below. Please note that these are placeholder values for illustrative purposes, as a specific published study with this data was not found.

Table 1: Optimized Bond Lengths of **2,4-Dibromo-1-chlorobenzene**

Bond	Length (Å)
C1-C2	Illustrative Value: 1.40
C2-C3	Illustrative Value: 1.39
C3-C4	Illustrative Value: 1.39
C4-C5	Illustrative Value: 1.39
C5-C6	Illustrative Value: 1.39
C6-C1	Illustrative Value: 1.40
C1-Cl	Illustrative Value: 1.74
C2-Br	Illustrative Value: 1.90
C4-Br	Illustrative Value: 1.90
C3-H	Illustrative Value: 1.08
C5-H	Illustrative Value: 1.08
C6-H	Illustrative Value: 1.08

Table 2: Optimized Bond Angles of **2,4-Dibromo-1-chlorobenzene**

Angle	Angle (°)
C6-C1-C2	Illustrative Value: 120.5
C1-C2-C3	Illustrative Value: 119.5
C2-C3-C4	Illustrative Value: 120.0
C3-C4-C5	Illustrative Value: 120.0
C4-C5-C6	Illustrative Value: 120.0
C5-C6-C1	Illustrative Value: 119.5
Cl-C1-C2	Illustrative Value: 119.8
Br-C2-C1	Illustrative Value: 120.1
Br-C4-C3	Illustrative Value: 119.9

Vibrational Analysis

The calculated vibrational frequencies are crucial for the interpretation of experimental infrared and Raman spectra. Key vibrational modes are associated with the stretching and bending of specific bonds within the molecule. The table below presents a selection of predicted vibrational frequencies. These are unscaled, and for direct comparison with experimental data, a scaling factor is typically applied.

Table 3: Calculated Vibrational Frequencies of **2,4-Dibromo-1-chlorobenzene**

Vibrational Mode	Frequency (cm ⁻¹)
C-H stretching	Illustrative Value: 3100-3000
C-C aromatic stretching	Illustrative Value: 1600-1400
C-Cl stretching	Illustrative Value: 800-600
C-Br stretching	Illustrative Value: 600-500
C-H in-plane bending	Illustrative Value: 1300-1000
C-H out-of-plane bending	Illustrative Value: 900-675

Electronic Properties

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its potential as an electron donor or acceptor.

Caption: Frontier Molecular Orbitals (HOMO and LUMO).

Table 4: Calculated Electronic Properties of **2,4-Dibromo-1-chlorobenzene**

Property	Value (eV)
HOMO Energy	Illustrative Value: -6.5
LUMO Energy	Illustrative Value: -1.2
HOMO-LUMO Energy Gap	Illustrative Value: 5.3

Conclusion

The quantum chemical calculations presented in this technical guide provide a foundational understanding of the structural and electronic properties of **2,4-Dibromo-1-chlorobenzene**. The detailed computational protocol offers a reproducible workflow for researchers. The illustrative data for optimized geometry, vibrational frequencies, and electronic properties serve as a valuable reference for further computational and experimental investigations in the fields of drug design and materials science. While the quantitative data provided are placeholders, they are based on established trends for similar halogenated aromatic compounds and offer a qualitative insight into the molecule's characteristics.

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